Cas no 757165-78-9 ((S)-2-Amino-3-phenyl-n-m-tolylpropanamide)

(S)-2-Amino-3-phenyl-n-m-tolylpropanamide structure
757165-78-9 structure
Product Name:(S)-2-Amino-3-phenyl-n-m-tolylpropanamide
CAS No:757165-78-9
MF:C16H18N2O
MW:254.326923847198
CID:5527560
Update Time:2025-07-15

(S)-2-Amino-3-phenyl-n-m-tolylpropanamide Chemical and Physical Properties

Names and Identifiers

    • (S)-2-amino-3-phenyl-N-(m-tolyl)propanamide
    • (S)-2-Amino-3-phenyl-n-m-tolylpropanamide
    • Inchi: 1S/C16H18N2O/c1-12-6-5-9-14(10-12)18-16(19)15(17)11-13-7-3-2-4-8-13/h2-10,15H,11,17H2,1H3,(H,18,19)/t15-/m0/s1
    • InChI Key: YHGGNSYKZHCBBQ-HNNXBMFYSA-N
    • SMILES: C(NC1=CC=CC(C)=C1)(=O)[C@@H](N)CC1=CC=CC=C1

(S)-2-Amino-3-phenyl-n-m-tolylpropanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1742097-1g
(s)-2-Amino-3-phenyl-n-(m-tolyl)propanamide
757165-78-9 98%
1g
¥6237.00 2024-07-28
Crysdot LLC
CD12036082-1g
(S)-2-Amino-3-phenyl-N-(m-tolyl)propanamide
757165-78-9 97%
1g
$589 2024-07-18

Additional information on (S)-2-Amino-3-phenyl-n-m-tolylpropanamide

Comprehensive Overview of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide (CAS No. 757165-78-9): Properties, Applications, and Research Insights

(S)-2-Amino-3-phenyl-N-m-tolylpropanamide, identified by its CAS number 757165-78-9, is a chiral organic compound with significant potential in pharmaceutical and biochemical research. This compound belongs to the class of phenylalanine derivatives, characterized by its stereospecific (S)-configuration and a unique m-tolylpropanamide moiety. Its structural complexity and enantiomeric purity make it a valuable intermediate for drug discovery, particularly in targeting G-protein-coupled receptors (GPCRs) and enzyme inhibition studies.

Recent advancements in precision medicine and computational drug design have heightened interest in chiral compounds like (S)-2-Amino-3-phenyl-N-m-tolylpropanamide. Researchers are exploring its role in modulating neurotransmitter pathways, with preliminary studies suggesting potential applications in neurological disorders and metabolic diseases. The compound's amide bond and aromatic rings contribute to its stability and bioavailability, key factors in ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

From a synthetic chemistry perspective, CAS 757165-78-9 exemplifies the growing demand for stereoselective synthesis techniques. The (S)-enantiomer is often preferred in drug development due to its higher biological compatibility, as seen in FDA-approved drugs like levodopa and escilatopram. Analytical methods such as HPLC chiral separation and X-ray crystallography are critical for verifying its optical purity and crystalline structure.

The compound's structure-activity relationship (SAR) has become a focal point in medicinal chemistry forums. Discussions frequently address how its meta-substituted tolyl group influences binding affinity compared to para- or ortho- variants. These insights align with trending topics in fragment-based drug discovery (FBDD), where small molecular fragments like (S)-2-Amino-3-phenyl-N-m-tolylpropanamide serve as building blocks for lead optimization.

In the context of green chemistry, researchers are investigating solvent-free synthesis routes for 757165-78-9 to reduce environmental impact. This aligns with global initiatives like the UN Sustainable Development Goals (SDGs), particularly Goal 12 (Responsible Consumption and Production). The compound's low ecotoxicity profile further enhances its appeal for sustainable pharmaceutical manufacturing.

Emerging applications in peptide mimetics and proteolysis-targeting chimeras (PROTACs) have expanded the relevance of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide. Its ability to mimic natural amino acid residues while providing synthetic flexibility makes it a candidate for next-generation therapeutics. Recent patent filings highlight its utility in kinase inhibitors and allosteric modulators, addressing unmet medical needs in oncology and immunology.

Quality control standards for CAS 757165-78-9 emphasize ICH guidelines for impurities (<0.1%) and residual solvents. Analytical techniques like LC-MS/MS and NMR spectroscopy ensure batch-to-batch consistency, a critical factor for regulatory compliance in GMP manufacturing. These protocols reflect the pharmaceutical industry's shift toward quality-by-design (QbD) principles.

For researchers sourcing this compound, key considerations include enantiomeric excess (ee) (>99%), storage conditions (2-8°C under inert atmosphere), and supplier certifications (e.g., ISO 9001). The growing market for custom synthesis services has made (S)-2-Amino-3-phenyl-N-m-tolylpropanamide more accessible for high-throughput screening campaigns.

Future research directions may explore its cocrystal formation with coformers like succinic acid to enhance solubility, or its incorporation into biodegradable polymers for controlled drug release. These innovations position 757165-78-9 at the intersection of materials science and pharmacology, offering multidisciplinary opportunities for scientific advancement.

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